molecular formula C8H8N2OS B160982 2-Amino-4-methoxybenzothiazole CAS No. 5464-79-9

2-Amino-4-methoxybenzothiazole

Cat. No. B160982
CAS RN: 5464-79-9
M. Wt: 180.23 g/mol
InChI Key: YEBCRAVYUWNFQT-UHFFFAOYSA-N
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Patent
US06313116B1

Procedure details

To a solution of 2-amino-4-methoxybenzothiazole (1.5 g) and potassium bromide (3.5 g) in sulphuric acid (1.25M, 50 ml) at 0° C. was added sodium nitrite (0.86 g) over a period of 1 hr. The reaction was allowed to warm to room temperature and stirred for 2 hrs, before being extracted with dichloromethane (3×50 ml). The combined organic extracts were dried over magnesium sulphate (5 g), and the solvent removed in vacuo to yield an off white solid. This was purified by flash chromatography (eluent 50% ethyl acetate/hexane) to yield the title compound as a white solid (1.6 g). TLC Ff 0.30 (20% ethyl acetate in hexane)
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[C:5]=2[N:6]=1.[Br-:13].[K+].N([O-])=O.[Na+]>S(=O)(=O)(O)O>[Br:13][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[C:5]=2[N:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
NC=1SC2=C(N1)C(=CC=C2)OC
Name
Quantity
3.5 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
0.86 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
before being extracted with dichloromethane (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulphate (5 g)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an off white solid
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography (eluent 50% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1SC2=C(N1)C(=CC=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.